2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-12(9-10-5-2-1-3-6-10)18-15-17-11-7-4-8-16-14(20)13(11)21-15/h10H,1-9H2,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAFKDNZUICEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=NC3=C(S2)C(=O)NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]azepine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazoles and azepines. The cyclohexyl group is then introduced through a subsequent acylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiazole ring to its oxidized form.
Reduction: : Reduction of the oxo group to a hydroxyl group.
Substitution: : Replacement of the cyclohexyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of hydroxylated derivatives.
Substitution: : Formation of derivatives with different substituents on the cyclohexyl ring.
Scientific Research Applications
Biological Activities
Research indicates that 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases.
Therapeutic Applications
The potential therapeutic applications of this compound can be categorized as follows:
Neurological Disorders
Given its neuroprotective properties, this compound is being investigated for its ability to mitigate the effects of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Research is focusing on its mechanism of action on neural pathways and its potential to enhance cognitive function.
Infectious Diseases
With its antimicrobial properties, this compound could be developed into a novel treatment for bacterial and fungal infections. Ongoing studies are evaluating its efficacy against resistant strains of pathogens.
Chronic Inflammatory Conditions
The anti-inflammatory effects suggest possible applications in treating autoimmune diseases and other inflammatory conditions. Clinical trials are needed to assess its safety and effectiveness in human subjects.
Mechanism of Action
The mechanism by which 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors where the compound acts as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, focusing on substituents, molecular weights, and available physicochemical
Key Observations
Substituent Impact on Physicochemical Properties :
- The target compound’s cyclohexyl group increases molecular weight (~335.4) compared to simpler analogs like N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide (225.27) . This modification likely enhances lipophilicity, a critical factor in drug absorption .
- Compounds with aromatic substituents (e.g., 4-chlorobenzylidene in ) exhibit higher melting points (186–187°C), suggesting greater crystalline stability due to π-π interactions.
Biological Activity Trends :
- Thiazoloazepin-4-one derivatives (e.g., the target compound and ) are hypothesized to interact with kinases such as CHK1, which regulates DNA repair pathways .
- Cyclohexyl-containing analogs (e.g., ) demonstrate antimicrobial properties, implying that the target compound may share similar bioactivity .
Synthetic Accessibility: Thioxothiazolidinone derivatives (e.g., ) achieve high yields (up to 90%) under optimized conditions, whereas nitro-furyl-substituted analogs (e.g., ) show lower yields (53–58%), likely due to steric hindrance .
Biological Activity
2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties and mechanisms of action.
The molecular formula of this compound is with a molecular weight of 307.4 g/mol . The structure includes a cyclohexyl group and a thiazolo[5,4-c]azepine moiety, which may contribute to its biological properties.
Antitumor Properties
Thiazole and azepine derivatives have been investigated for their anticancer activities. In vitro studies demonstrate that these compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest . Further research is needed to establish the specific antitumor mechanisms of this compound.
The proposed mechanisms through which thiazole-based compounds exert their effects include:
- Inhibition of Enzymatic Activity : Certain thiazole derivatives inhibit key enzymes involved in cellular processes.
- Interaction with DNA : Some compounds can intercalate into DNA or interact with DNA-binding proteins.
- Modulation of Signal Transduction Pathways : These compounds may influence pathways such as apoptosis and cell survival.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure significantly affected antimicrobial potency .
- Antitumor Screening : A series of azepine compounds were tested for their ability to inhibit tumor growth in xenograft models. The results showed promising antitumor activity correlated with specific structural features similar to those found in this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₂S |
| Molecular Weight | 307.4 g/mol |
| Antimicrobial Activity | Significant (similar compounds) |
| Antitumor Activity | Promising (requires further study) |
Q & A
Q. What are the established synthetic routes for 2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide, and what key reaction conditions are required for optimal yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclization : Formation of the thiazoloazepine core via cyclization under acidic or basic conditions (e.g., using sodium hydroxide or DMF as a solvent) .
- Acylation : Introduction of the cyclohexylacetamide group using chloroacetyl chloride or similar acylating agents in the presence of a base (e.g., triethylamine) .
- Purification : Chromatography (e.g., column chromatography) or recrystallization to isolate the product .
- Critical Conditions : Temperature control (reflux at 80–100°C), inert atmosphere (nitrogen/argon), and solvent selection (e.g., DMF, THF) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H NMR | 400–600 MHz, CDCl₃/DMSO-d₆ | Structural confirmation |
| HRMS | ESI/TOF | Molecular formula validation |
| HPLC | C18 column, UV detection | Purity analysis |
Q. What initial biological screening assays are recommended to evaluate the compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with kinases (e.g., Chk1) or proteases using fluorescence-based or colorimetric methods .
- Cytotoxicity Screening : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
- Microbial Susceptibility : Agar dilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability and purity?
- Methodological Answer :
- Catalyst Screening : Use palladium catalysts or organocatalysts to enhance reaction efficiency .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time reaction monitoring .
- By-Product Minimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to core structure) .
Q. What strategies are employed to resolve discrepancies in reported biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, incubation time) to identify variables affecting IC₅₀ values .
- Dose-Response Curves : Use 8–12 concentration points to improve reproducibility .
- Orthogonal Assays : Validate results with complementary methods (e.g., SPR + ITC for binding affinity) .
- Controlled Replication : Repeat experiments with standardized reagents and protocols .
Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with variations in the cyclohexyl group or thiazoloazepine core .
- Functional Group Replacement : Substitute acetamide with sulfonamide or urea groups to assess potency changes .
- 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .
- Bioisosteric Replacements : Replace the thiazole ring with oxazole or pyridine to evaluate selectivity .
Q. What computational methods are used to predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs .
- Pharmacophore Modeling : Identify essential hydrogen-bond acceptors/donors using Schrödinger Suite .
- ADMET Prediction : SwissADME or ProTox-II to assess pharmacokinetic properties .
Q. How to address stability issues during storage and handling in experimental settings?
- Methodological Answer :
- Storage Conditions : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation .
- Lyophilization : Improve long-term stability by lyophilizing in PBS buffer .
- Degradation Monitoring : Periodic HPLC analysis to detect hydrolytic by-products (e.g., free cyclohexylacetic acid) .
- Handling Protocols : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
